Ethyl 4-amino-2-((chloromethyl)thio)thiazole-5-carboxylate (CAS 845879-10-9) is a highly functionalized, poly-electrophilic building block widely utilized in the synthesis of advanced fused heterocycles and biaryl kinase inhibitors [1]. Featuring an orthogonal array of reactive sites—a 4-amino group, a 5-ethyl ester, and a uniquely reactive 2-(chloromethyl)thio moiety—this compound serves as a critical linchpin in medicinal chemistry. Its primary procurement value lies in its ability to undergo rapid, mild, and regioselective modifications, bypassing the harsh oxidative conditions typically required for analogous thioethers, thereby streamlining the synthesis of thiazolo[4,5-d]pyrimidines and complex S-alkylated conjugates .
Substituting this specific chloromethylthio derivative with the more common ethyl 4-amino-2-(methylthio)thiazole-5-carboxylate fundamentally alters and complicates the synthetic pathway [1]. The standard methylthio analog is relatively inert to nucleophilic attack and mandates a harsh, stoichiometric oxidation step (e.g., using mCPBA to form a sulfone) before any displacement can occur, which is often incompatible with sensitive functional groups. Furthermore, attempting to use the free carboxylic acid variant drastically reduces solubility in standard aprotic solvents, complicating homogenous phase reactions and reducing overall batch reproducibility . Procurement of the exact ethyl ester, chloromethylthio-functionalized compound is therefore essential for step-economic, mild-condition coupling workflows.
When constructing complex biaryl linkers, Ethyl 4-amino-2-((chloromethyl)thio)thiazole-5-carboxylate allows for direct SN2 displacement by amines or thiols under mild basic conditions [1]. In contrast, the baseline comparator, Ethyl 4-amino-2-(methylthio)thiazole-5-carboxylate, requires a preliminary oxidation step to a sulfoxide or sulfone to activate the C2 position. This structural difference eliminates 1 to 2 synthetic steps and prevents the oxidative degradation of sensitive downstream moieties .
| Evidence Dimension | Required synthetic steps for C2-side chain functionalization |
| Target Compound Data | 1 step (direct SN2 displacement) |
| Comparator Or Baseline | 2-3 steps (oxidation followed by displacement) for Ethyl 4-amino-2-(methylthio)thiazole-5-carboxylate |
| Quantified Difference | Elimination of 1-2 harsh oxidative steps |
| Conditions | Standard library synthesis workflows (e.g., amine/thiol alkylation) |
Reduces reagent overhead, minimizes waste, and protects sensitive functional groups during the synthesis of advanced pharmaceutical intermediates.
The presence of the ethyl ester at the C5 position imparts excellent solubility in standard aprotic organic solvents such as dichloromethane (DCM) and tetrahydrofuran (THF) [1]. Compared to the free acid analog, 4-Amino-2-((chloromethyl)thio)thiazole-5-carboxylic acid, the ethyl ester variant exhibits a significantly higher solubility profile. This high solubility is critical for maintaining homogeneous reaction conditions, ensuring consistent kinetic profiles, and preventing reactor fouling during scale-up .
| Evidence Dimension | Solubility in aprotic solvents (e.g., DCM) |
| Target Compound Data | >50 mg/mL |
| Comparator Or Baseline | <5 mg/mL for 4-Amino-2-((chloromethyl)thio)thiazole-5-carboxylic acid |
| Quantified Difference | >10-fold increase in solubility |
| Conditions | Standard ambient temperature dissolution in DCM/THF |
Ensures homogeneous reaction mixtures, which is critical for reproducible yields and seamless transition from lab-scale to pilot-plant manufacturing.
The unique combination of the 4-amino and 5-carboxylate groups adjacent to each other on the thiazole core provides an ideal, pre-organized scaffold for the synthesis of thiazolo[4,5-d]pyrimidin-7-ones [1]. Unlike simpler analogs such as 2-((chloromethyl)thio)thiazole which lack these handles, this specific compound allows for high-yield cyclization while simultaneously retaining the highly reactive C2-chloromethylthio group for subsequent late-stage diversification .
| Evidence Dimension | Yield of thiazolo[4,5-d]pyrimidin-7-one cyclization |
| Target Compound Data | Enables >85% yield while retaining the C2-alkylating handle |
| Comparator Or Baseline | 0% (incapable of cyclization) for 2-((chloromethyl)thio)thiazole |
| Quantified Difference | Absolute enabling of bicyclic core formation |
| Conditions | Condensation with formamidine acetate or similar cyclizing agents |
Allows buyers to procure a single, advanced precursor capable of generating diverse libraries of fused bicyclic kinase inhibitors.
The uniquely reactive chloromethylthio group serves as an ideal electrophilic handle for attaching complex biaryl or heteroaryl amines, a structural motif central to Bruton's tyrosine kinase (BTK) inhibitors [1].
The adjacent 4-amino and 5-ethyl ester groups allow for rapid, high-yielding cyclization into pyrimidinone cores, providing a privileged scaffold for discovering new kinase inhibitors and CNS-active agents .
Because the chloromethylthio group can be displaced under mild, non-oxidative conditions, this compound is perfectly suited for late-stage diversification where harsh reagents would otherwise destroy sensitive molecular architectures [1].